molecular formula C20H21Cl2N5O3 B15039447 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15039447
M. Wt: 450.3 g/mol
InChI Key: DIOWYPMYYHTZRG-FSJBWODESA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 2-chloro-5-nitrophenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to yield 4-(2-chlorobenzyl)piperazine.

    Synthesis of the hydrazide: The next step involves the reaction of the piperazine derivative with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.

    Condensation reaction: Finally, the intermediate compound undergoes a condensation reaction with 2-chloro-5-nitrobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro oxides or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)piperazine derivatives: These compounds share the piperazine core and have similar biological activities.

    2-chloro-5-nitrobenzaldehyde derivatives: These compounds share the aromatic nitro group and exhibit similar chemical reactivity.

Uniqueness

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21Cl2N5O3

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H21Cl2N5O3/c21-18-4-2-1-3-15(18)13-25-7-9-26(10-8-25)14-20(28)24-23-12-16-11-17(27(29)30)5-6-19(16)22/h1-6,11-12H,7-10,13-14H2,(H,24,28)/b23-12+

InChI Key

DIOWYPMYYHTZRG-FSJBWODESA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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